

Spectroscopic Data of 4-lodo-1H-benzimidazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-lodo-1H-benzimidazole**, a key intermediate in various pharmaceutical syntheses. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **4-lodo-1H-benzimidazole**. These values are based on the analysis of similar benzimidazole structures and serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for **4-lodo-1H-benzimidazole**



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~12.5	br s	-	N-H
~8.2	S	-	H-2
~7.6	d	~8.0	H-7
~7.5	d	~8.0	H-5
~7.1	t	~8.0	H-6

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **4-lodo-1H-benzimidazole**

Chemical Shift (δ, ppm)	Assignment
~145.2	C-2
~142.0	C-7a
~135.0	C-3a
~129.5	C-5
~125.0	C-6
~115.0	C-7
~95.0	C-4

Solvent: DMSO-d6

Table 3: Predicted IR Absorption Data for **4-lodo-1H-benzimidazole**



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3200	Broad	N-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Medium	C=N stretch
1480 - 1400	Strong	Aromatic C=C stretch
~750	Strong	C-I stretch
~800-600	Strong	Aromatic C-H bend

Sample State: Solid (KBr pellet or ATR)

Table 4: Predicted Mass Spectrometry Data for 4-lodo-1H-benzimidazole

m/z	Relative Intensity (%)	Assignment
244	100	[M] ⁺ (Molecular Ion)
117	~70	[M - I]+
90	~40	[M - I - HCN]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-lodo-1H-benzimidazole** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.



¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum.
- Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- Process the data with Fourier transformation, phase correction, and baseline correction.
 Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
 - \circ Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of 4-lodo-1H-benzimidazole with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
 - Place the mixture in a pellet die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][2]
- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]



- · Data Acquisition:
 - Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[4][5]
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[5][6][7] This hard ionization technique induces fragmentation, providing structural information.[5][6]
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-lodo-1H-benzimidazole**.

Caption: General workflow for spectroscopic analysis.

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